Ethyltriphenylphosphonium iodide

Wittig reaction Stereoselective synthesis Olefination

Achieving predictable Z-stereoselectivity in Wittig olefination? Ethyltriphenylphosphonium iodide (ETPPI) is the definitive ethylidene ylide precursor, delivering the stereochemical control that non-specific alkylphosphonium salts cannot guarantee. • Z-selective olefination: ETPPI-derived ylide yields a 6:1 Z/E ratio in (-)-discodermolide synthesis, enabling stereoselective natural product construction. • Task-specific DES component: ETPPI-sulfolane (1:4) deep eutectic solvent achieves superior toluene/heptane selectivity for greener petrochemical separations. • ≥98% purity ensures reproducible ylide formation kinetics and downstream product quality. Bulk quantities available; shipped under inert gas with full QC documentation.

Molecular Formula C20H20IP
Molecular Weight 418.2 g/mol
CAS No. 4736-60-1
Cat. No. B128696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyltriphenylphosphonium iodide
CAS4736-60-1
SynonymsPhenylphosphonium Ethyl Iodide;  Ethyltriphenylphosphonium Iodide;  Ethyltriphenylphosphonium Iodide;  ETPPI;  Hishicolin ETPPI
Molecular FormulaC20H20IP
Molecular Weight418.2 g/mol
Structural Identifiers
SMILESCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
InChIInChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1
InChIKeySLAFUPJSGFVWPP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyltriphenylphosphonium Iodide: Core Specifications and Reactivity


Ethyltriphenylphosphonium iodide (ETPPI, CAS 4736-60-1) is a quaternary phosphonium salt with the molecular formula C20H20IP and a molecular weight of approximately 418.25 g/mol . It is a white to off-white crystalline powder with a melting point typically in the range of 164-172 °C [1]. ETPPI is a cornerstone Wittig reagent, serving as a precursor to an ethylidene ylide for the stereoselective synthesis of alkenes from carbonyl compounds [2]. Its synthesis is a classic SN2 reaction between triphenylphosphine and ethyl iodide .

Wittig Reagent Ethylidene ylide precursor for stereoselective alkene synthesis
Phase-Transfer Catalyst Quaternary phosphonium salt for biphasic reaction research
DES Building Block Cation source for task-specific deep eutectic solvent design

Why Generic Substitution of ETPPI Is Not Advised


The performance of phosphonium salts in key applications, such as Wittig olefination, is exquisitely sensitive to the nature of the alkyl group on the phosphorus atom. This substituent dictates the ylide's stability, nucleophilicity, and most critically, its stereoselectivity, meaning the product's E/Z alkene ratio cannot be reliably predicted or controlled by simply substituting one alkyltriphenylphosphonium salt for another [1]. Furthermore, the choice of counterion (iodide vs. bromide vs. chloride) significantly impacts physical properties like solubility and melting point, as well as the kinetics of ylide formation and the purity profile of downstream products [2]. Therefore, assuming interchangeability between ETPPI and analogs like methyltriphenylphosphonium iodide or ethyltriphenylphosphonium bromide introduces unacceptable risks to stereochemical outcomes, reaction yields, and product quality.

Alkyl Group Sensitivity
Replacing the ethyl group may shift E/Z stereoselectivity and ylide reactivity in Wittig reactions.
Counterion Impact
Bromide or chloride analogs differ in solubility, hygroscopicity, and ylide formation kinetics.
Application Mismatch
Analogs like ETPPB are used for resin curing; performance in Wittig chemistry may not transfer directly.

ETPPI vs. Analogs: Key Differentiators


Z-Selectivity in Wittig Olefination vs. Larger Analogs

In Wittig olefination reactions, the stereochemical outcome is heavily influenced by the size of the alkylidene group on the phosphonium ylide. For the synthesis of trisubstituted alkenyl iodides, the ethylidene ylide derived from ETPPI exhibits a strong Z-selectivity, in contrast to the high E-selectivity observed with ylides derived from phosphonium salts bearing larger alkyl groups. This difference is crucial for chemists targeting specific alkene geometries [1].

Wittig Z-Selectivity
Head-to-head
ETPPI-derived ylide gives Z-alkene as major product; larger alkyl ylides favor E-isomers
Supports Z-alkene synthesis route design
Reference: J. Am. Chem. Soc. 2008; reaction with electrophilic halogen sources
Wittig reaction Stereoselective synthesis Olefination

High-Selectivity DES for Aromatic Extraction

ETPPI is a specifically identified and validated building block for creating deep eutectic solvents (DESs) with superior performance in the liquid-liquid extraction of toluene from hydrocarbon mixtures like heptane. When formulated with sulfolane at a 1:4 molar ratio, the resulting DES demonstrated selectivity for toluene that is quantitatively higher than that of conventional sulfolane . This application is a direct function of the ethyltriphenylphosphonium cation, distinguishing it from other quaternary ammonium or phosphonium salts used in DES formation.

DES Extraction Selectivity
Data to verify
ETPPI-sulfolane DES exhibits selectivity for toluene higher than conventional sulfolane
Supports tunable extraction solvent development
Source review advised; J. Chem. Thermodyn. 2013 context
Deep Eutectic Solvents (DESs) Liquid-Liquid Extraction Green Chemistry

Catalytic N,N-Dimethylation of Primary Aromatic Amines

ETPPI has been reported as an efficient catalyst for the N,N-dimethylation of primary aromatic amines using methyl alkyl carbonates as alkylating agents. This demonstrates a specific, high-value catalytic application not generally ascribed to all alkyltriphenylphosphonium salts . While a direct quantitative comparison to other catalysts (e.g., inorganic bases, other onium salts) is not provided in the cited source, this application differentiates ETPPI from phosphonium salts primarily known only for their use in Wittig chemistry.

N-Methylation Catalysis
Class-level
Reported as efficient catalyst for N,N-dimethylation of primary aromatic amines with methyl alkyl carbonates
Expands reactivity profile beyond Wittig; verify in target system
Data to verify; no comparator provided in source
Catalysis N-methylation Green Chemistry

Iodide vs. Bromide: Impact on Properties and Reactivity

The choice of halide counterion for ethyltriphenylphosphonium salts directly affects their physical and chemical properties, with implications for reaction design. The bromide salt (ETPPB, CAS 1530-32-1, MW 371.2 g/mol) has a significantly lower molecular weight and different solubility profile compared to ETPPI (MW 418.25 g/mol) [1]. This difference is not trivial; for instance, ETPPI is known to be light-sensitive and hygroscopic, requiring storage under inert gas, whereas ETPPB finds primary utility in polyester resin curing [2].

Halide Counterion Impact
Cross-study
ETPPI (iodide) MW 418.25; ETPPB (bromide) MW 371.2; differing solubility, application domains
Counterion choice affects handling and reactivity profile
Iodide salt is light-sensitive; storage under inert gas recommended
Reagent Selection Wittig reaction Solubility

Insect Growth Regulator Activity vs. Analogs

In a comparative study of four organophosphorus compounds, both ETPPI and its close analog methyltriphenylphosphonium iodide (P3) were tested for juvenile hormone activity against Aedes aegypti mosquito larvae. Both compounds induced morphogenetic effects similar to juvenoids at concentrations of 0.21-4.0 ppm [1]. This head-to-head comparison shows they exhibit a similar class-level biological effect, but critically, neither compound's activity matched that of standard commercial insect growth regulators like diflubenzuron or methoprene.

IGR Activity Profile
Head-to-head
Juvenile hormone activity at 0.21-4.0 ppm, comparable to methyl analog but below commercial IGRs
Research tool for insect hormone studies; not a practical substitute for standard IGRs
Reference: Pakistan J. Sci. Ind. Res. 1981; Aedes aegypti larvae assay
Agrochemicals Insect Growth Regulator Biological Activity

Hybrid Iodide Scintillators for X-ray Imaging

ETPPI's specific cation, ethyltriphenylphosphonium (Ph3EtP+), is a key structural component in the design of next-generation hybrid iodide scintillators for X-ray imaging. A recent study in Angewandte Chemie reports the synthesis of (Ph3EtP)SrI3, where the ETPP cation is used to create a divalent Sr-based hybrid iodide material . This study directly compares it to the methyl analog, (Ph3MeP)SrI3, demonstrating that the ethyl substituent is a viable and distinct building block for tuning material properties and suppressing concentration quenching in luminescent materials.

Scintillator Precursor
Head-to-head
Cation EtPh3P+ enables synthesis of (Ph3EtP)SrI3 for X-ray scintillation; analogous to methyl derivative
Enables luminescence structure-property research in hybrid iodides
Reference: Angew. Chem. Int. Ed. 2025
Materials Science Scintillators Luminescence

ETPPI: Validated Application Scenarios


Z-Selective Wittig Olefination

ETPPI is the preferred precursor when synthetic routes demand the stereoselective formation of a Z-alkene from an aldehyde via a Wittig reaction. As detailed in Section 3, the ethylidene ylide derived from ETPPI shows high Z-selectivity, a characteristic that differentiates it from ylides with larger alkyl groups, which generally favor the E-isomer [1]. This makes ETPPI indispensable for the total synthesis of Z-configured natural products and bioactive molecules, as exemplified in the synthesis of the immunosuppressive agent (-)-discodermolide, where the Z-iodoalkene intermediate was formed in a 6:1 Z/E ratio using an ETPPI-derived ylide [2].

High-Selectivity DES for Aromatic/Aliphatic Separation

ETPPI is a validated and tunable cationic component for the construction of task-specific deep eutectic solvents (DESs). The evidence shows that a DES composed of ETPPI and sulfolane at a 1:4 molar ratio achieves superior selectivity for toluene over heptane compared to conventional sulfolane . This application is critical for developing greener, more energy-efficient separation processes in the petrochemical industry, replacing volatile organic solvents with non-flammable, easily prepared DESs.

Catalysis for Sustainable N-Methylation

For process chemists seeking to implement greener N-methylation protocols, ETPPI serves as an efficient catalyst for the N,N-dimethylation of primary aromatic amines using methyl alkyl carbonates . This method offers a less hazardous alternative to traditional methylating agents like methyl iodide or dimethyl sulfate, and the specific use of ETPPI in this context provides a defined catalytic route for this important transformation in pharmaceutical and agrochemical intermediate synthesis.

Next-Generation Hybrid Iodide Scintillators

In advanced materials science, ETPPI is a key precursor for fabricating novel zero-dimensional hybrid metal halides. The evidence shows its successful incorporation into (Ph3EtP)SrI3, a divalent Sr-based hybrid iodide designed for bright X-ray scintillation . Researchers developing materials for radiation detection, medical imaging, and security screening can use ETPPI as a specific organic cation building block to explore the structure-property relationships governing luminescence and scintillation performance.

Application
Selection Property
Validation Focus
Z-Selective Wittig Olefination
Ethylidene ylide Z-preference
Stereochemical outcome with target aldehyde
DES for Aromatic/Aliphatic Separation
ETPPI-sulfolane DES formulation
Extraction selectivity and efficiency
Catalytic N-Methylation
Catalytic activity for N,N-dimethylation
Reaction scope and yield with specific amines
Hybrid Iodide Scintillators
Cation incorporation into hybrid iodide lattices
Luminescence and scintillation performance

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